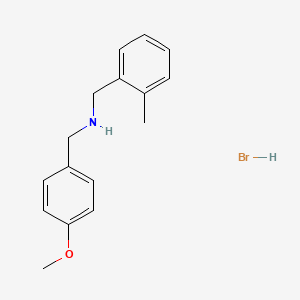
2-(4-Chlorobenzyl)-4-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Chlorobenzyl)-4-methoxyquinazoline” is a chemical compound that is part of a collection of rare and unique chemicals . It’s important to note that the supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of similar compounds involves reactions with various bases and solvents . For instance, the reaction of Co (NCS)2 with 4- (4-chlorobenzyl)pyridine leads to the formation of two different compounds . Another method involves the N-benzylation of isatoic anhydride in the presence of sodium hydride base .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . For example, the compound 4- (2-chlorobenzyl)-1- (5-fluoro-2-hydroxy-3- ( (4-methylpiperidin -1-yl)methyl)phenyl)- [1,2,4]triazolo [4,3- a ]quinazolin-5 (4 H )-one was synthesized, and its structure was characterized by 1 H NMR, 13 C NMR, MS and FT-IR spectra .
Chemical Reactions Analysis
The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde in micellar media by Cr (VI) has been studied . The reaction involves the formation of a neutral ester, which then accepts an H+ ion to form the protonated ester .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds such as 2-Chlorobenzyl chloride and 4-Chlorobenzyl alcohol have been documented . For instance, 2-Chlorobenzyl chloride is considered hazardous and can cause severe skin burns and eye damage . On the other hand, 4-Chlorobenzyl alcohol is not considered hazardous .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been reported to exhibit antiseptic properties, suggesting they may target bacteria and viruses associated with mouth and throat infections .
Mode of Action
It’s worth noting that benzylic halides, which share a similar structure, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially provide some insight into the interaction of 2-(4-Chlorobenzyl)-4-methoxyquinazoline with its targets.
Biochemical Pathways
Compounds with similar structures have been implicated in various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
A study on a similar compound, psi-697, has reported its in vitro activity, pharmacokinetic properties, and anti-inflammatory and antithrombotic efficacy . This might provide some insight into the potential pharmacokinetic properties of this compound.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-methoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-16-13-4-2-3-5-14(13)18-15(19-16)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDKWINYUACPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol](/img/structure/B2789235.png)
![Methyl 3-{[(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2789237.png)
![Thieno[3,2-b]thiophene-5-sulfonyl chloride](/img/structure/B2789239.png)




![6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2789246.png)
![2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789248.png)


![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2789251.png)
![2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one](/img/structure/B2789253.png)
